



FAPI-Targeted PET Imaging in Non-Oncologic Fibrotic Diseases: A Technical Guide

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Executive Summary: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant diagnostic and therapeutic challenge across a range of non-oncologic conditions. At the core of the fibrotic process are activated fibroblasts, which overexpress Fibroblast Activation Protein (FAP). This has led to the development of quinoline-based FAP Inhibitor (FAPI) radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization and quantification of active fibrosis. This technical guide provides a comprehensive overview of the application of FAPI-PET in non-oncologic fibrotic diseases, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. It is intended for researchers, scientists, and drug development professionals working to advance the understanding and treatment of fibrotic disorders.

Mechanism of FAPI Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] It is highly expressed on the surface of activated fibroblasts, which are key drivers of tissue remodeling and fibrosis, but shows minimal expression in healthy tissues.[2] FAPI radiopharmaceuticals are small molecule inhibitors of FAP, such as FAPI-04 and **FAPI-4**6, chelated with a radionuclide, most commonly Gallium-68 (68Ga).[1][3] When administered, these tracers circulate and bind with high affinity to FAP-expressing cells in areas of active fibrosis. The emitted positrons from the radionuclide allow for in-vivo visualization and quantification of fibrotic activity using PET imaging.[1] This targeted approach provides high-contrast images, distinguishing active fibrotic lesions from healthy tissue.



Mechanism of FAPI-PET tracer binding to FAP on activated fibroblasts.

Applications in Non-Oncologic Fibrotic Diseases

FAPI-PET has demonstrated significant potential for the diagnosis, staging, and monitoring of various fibrotic conditions.

Early detection of liver fibrosis is crucial as it can progress to cirrhosis and hepatocellular carcinoma.[4][5] FAPI-PET shows promise in non-invasively staging liver fibrosis. Studies have demonstrated a strong correlation between hepatic FAPI uptake and the histological stage of liver fibrosis.[6][7]



Study Type	Tracer	Key Findings	Correlation Coefficients (r)	Reference
Preclinical (Swine Model)	⁶⁸ Ga-FAPI-46	Liver FAPI uptake strongly correlated with Collagen Proportionate Area (CPA).	r = 0.89 (p < 0.001)	[7]
Clinical (Human)	⁶⁸ Ga-DOTA- FAPI-04	Hepatic uptake moderately correlated with inflammation grades and fibrosis stages.	r = 0.517 to 0.584 (inflammation), r = 0.653 to 0.698 (fibrosis)	[8]
Clinical (Human)	⁶⁸ Ga-FAPI	Positive correlation between hepatic FAPI uptake and APRI score.	r = 0.183 (p = 0.009)	[4]
Preclinical (Mouse Model)	⁶⁸ Ga-DOTA- FAPI-04	FAPI uptake was notably higher in fibrotic mice, peaking at week 10.	-	[8]

Table 1: Quantitative Data from FAPI-PET Studies in Liver Fibrosis

FAPI-PET is being explored as a tool to assess active fibrosis in interstitial lung diseases (ILDs), including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated ILD (SSc-ILD).[9][10] It has the potential to quantify the extent of active disease and predict progression.[9][11]



Disease	Tracer	Key Quantitative Findings	Comparison/C ontrol	Reference
SSc-ILD	⁶⁸ Ga-FAPI-04	Median whole lung SUVmean: 0.80 in SSc-ILD vs. 0.50 in controls (p<0.0001).	Healthy Controls	[11][12]
SSc-ILD	⁶⁸ Ga-FAPI-04	Median whole lung SUVmax: 4.40 in SSc-ILD vs. 0.70 in controls (p<0.0001).	Healthy Controls	[11][12]
IPF (Preclinical)	⁶⁸ Ga-FAPI	In untreated mice, ⁶⁸ Ga-FAPI uptake peaked on day 21 postbleomycin.	Untreated vs. Pirfenidone- treated mice	[13]
fILD	⁶⁸ Ga-FAPI-46	Dynamic PET imaging showed an early peak and slow signal decrease in fILD lesions.	Distinguished benign fILD from malignant lung cancer lesions.	[9]

Table 2: Quantitative Data from FAPI-PET Studies in Pulmonary Fibrosis

Myocardial fibrosis is a common endpoint in many cardiovascular diseases, leading to heart failure and arrhythmias.[14] FAPI-PET can visualize fibroblast activation in the myocardium, offering a molecular assessment of the fibrotic process that may precede changes seen on cardiac MRI.[14][15]



Disease	Tracer	Key Findings	Reference
Systemic Sclerosis- related Myocardial Fibrosis	⁶⁸ Ga-FAPI-04	FAPI uptake was increased in patients with myocardial fibrosis.	[14][15]
Dilated Cardiomyopathy (DCM)	¹⁸ F-FAPI-42	FAPI uptake was intense and diffuse in the myocardium of DCM patients.	[16][17]
Dilated Cardiomyopathy (DCM)	¹⁸ F-FAPI-42	Strong correlation between FAPI uptake and FAP mean fluorescence intensity (p<0.001) and collagen deposition (p<0.05) in explanted hearts.	[16][17]
General Cardiovascular Disease	Al ¹⁸ F-NOTA-FAPI-04	FAPI uptake showed an inverse relationship with left ventricular systolic function.	[18]

Table 3: Key Findings from FAPI-PET Studies in Cardiac Fibrosis

Renal fibrosis is the common final pathway for chronic kidney disease (CKD).[19][20] Preclinical studies show that FAPI-PET can non-invasively assess and monitor the progression of renal fibrosis.



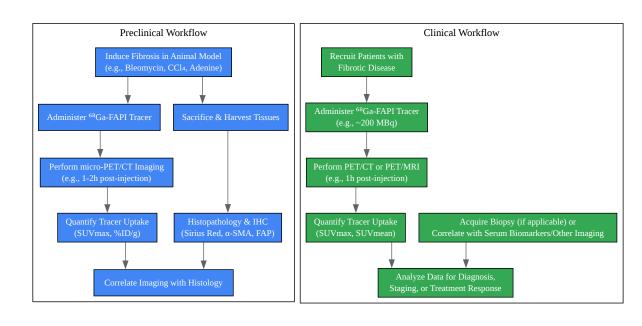
Study Type	Model	Tracer	Key Quantitative Findings	Correlation Coefficients (r)	Reference
Preclinical	Adenine- induced CKD Rat	⁶⁸ Ga-FAPI-04	SUVmax and Target-to- Background Ratio (TBR) were positively correlated with renal fibrosis.	r = 0.9405 (SUVmax), r = 0.9392 (TBR)	[19][20][21]
Preclinical	Adenine- induced CKD Rat	⁶⁸ Ga-FAPI-04	SUVmax was negatively correlated with urine Klotho, a protective protein.	r = -0.5995	[19][20][21]
Preclinical	Renal Fibrosis Model	[⁶⁸ Ga]TEFAPI -04	Fibrotic kidney uptake was 6.43 %ID/g vs. 3.74 %ID/g in healthy kidney at 3h post-injection.	-	[22]

Table 4: Quantitative Data from FAPI-PET Studies in Renal Fibrosis

Experimental Methodologies

The successful application of FAPI-PET in fibrosis research relies on standardized and well-documented protocols.





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Typical experimental workflows for FAPI-PET in fibrosis research.

- Liver Fibrosis: Commonly induced in mice or rats using carbon tetrachloride (CCl₄) injections.[8][9]
- Pulmonary Fibrosis: Induced in mice via intratracheal injection of bleomycin.[9][13]
- Renal Fibrosis: An adenine-rich diet is administered to rats by gavage to induce CKD and fibrosis.[19][20]
- Patient Population: Patients with suspected or confirmed fibrotic diseases, such as ILD, liver fibrosis, or systemic sclerosis, are recruited.[8][11][23]



- Radiopharmaceutical Administration: Patients are typically injected with a dose of a ⁶⁸Ga-labeled FAPI tracer (e.g., 150-250 MBq).[24][25]
- Imaging Acquisition: PET/CT or PET/MRI scans are generally acquired approximately 1 hour after tracer injection.[24][26] Dynamic imaging may also be performed to assess tracer kinetics.[9]
- Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the target organs and, for reference, in background tissues like blood pool or muscle. Standardized Uptake Values (SUVmax and SUVmean) and Target-to-Background Ratios (TBR) are calculated.[20][24]
- Fibrosis Staining: Tissue samples obtained from biopsy or at necropsy are stained to visualize collagen deposition. Common methods include Sirius Red and Masson's trichrome staining.[7][13] The Collagen Proportionate Area (CPA) can be calculated for quantitative analysis.[7]
- Immunohistochemistry (IHC): Tissue sections are stained with antibodies to confirm the expression of FAP and other markers of activated fibroblasts, such as alpha-smooth muscle actin (α-SMA).[8][15] This validates that the PET signal corresponds to the presence of the target cells.

Biodistribution and Dosimetry

Understanding the biodistribution and radiation dosimetry of FAPI tracers is essential for clinical translation. FAPI tracers generally show rapid clearance from the blood, primarily via the kidneys, and low uptake in most healthy organs, leading to excellent image contrast.[24][26]

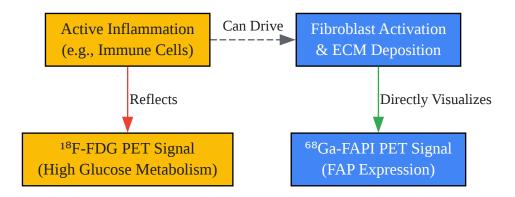


Tracer	Effective Dose (mSv/MBq)	Organs with Highest Dose	Estimated Dose for a 200 MBq Scan (mSv)	Reference
⁶⁸ Ga-FAPI-02	1.80E-02	-	~3.6	[24][26]
⁶⁸ Ga-FAPI-04	1.64E-02	Bladder, Kidneys	~3.3	[24][26]
⁶⁸ Ga-FAPI-46	7.80E-03	Bladder wall, Ovaries, Red marrow	~1.6 (tracer only)	[25][27]

Table 5: Dosimetry Estimates for ⁶⁸Ga-Labeled FAPI Tracers Note: The total effective dose for a PET/CT scan also includes the dose from the CT component, which is typically around 3.7 mSv for a low-dose scan.[27]

Comparison with ¹⁸F-FDG PET

In fibro-inflammatory conditions like IgG4-related disease, FAPI-PET and ¹⁸F-FDG PET appear to visualize different aspects of the pathology. ¹⁸F-FDG uptake reflects metabolic activity, often associated with inflammation, while FAPI uptake is specific to fibroblast activation.[9] In some studies, FAPI-PET detected organ involvement that was negative on FDG-PET.[9][28] Furthermore, after anti-inflammatory treatment, FDG uptake was significantly reduced, while FAPI uptake, reflecting the more chronic fibrotic component, was not.[9] This suggests FAPI-PET is superior for specifically imaging the fibrotic process, whereas FDG is more a marker of inflammation.[13]



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Complementary roles of FDG and FAPI PET in fibro-inflammatory diseases.

Future Directions and Conclusion

FAPI-targeted PET imaging represents a paradigm shift in the evaluation of non-oncologic fibrotic diseases. Its ability to non-invasively and quantitatively assess active fibrosis opens several avenues for future research and clinical application:

- Early Diagnosis and Risk Stratification: FAPI-PET may identify patients with early-stage or active fibrosis who are at higher risk of progression, allowing for earlier therapeutic intervention.[11]
- Monitoring Treatment Response: It provides a quantitative biomarker to assess the efficacy
 of anti-fibrotic therapies, potentially accelerating drug development.[13] Changes in FAPI
 uptake have been shown to be concordant with responses to anti-fibrotic drugs like
 nintedanib.[11]
- Theranostics: The FAP target is also being explored for therapeutic applications. By replacing the diagnostic radionuclide (e.g., ⁶⁸Ga) with a therapeutic one (e.g., Lutetium-177 or Actinium-225), FAPI-based radioligand therapy could one day be used to directly target and destroy activated fibroblasts in fibrotic tissues.

In conclusion, FAPI-PET is a powerful and promising molecular imaging technique. The strong correlation between tracer uptake and histological fibrosis, combined with favorable dosimetry and high image quality, positions FAPI-PET to become an invaluable tool in the management of patients with a wide spectrum of non-oncologic fibrotic diseases. Further large-scale clinical trials are necessary to fully validate its diagnostic value and integrate it into clinical practice.[9]

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Foundational & Exploratory





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